Ropitoin
Overview
Description
Mechanism of Action
Target of Action
Ropitoin, also known as TR2985, is a diphenylhydantoin derivative . It primarily targets the cardiac tissues , specifically the guinea-pig atrial and ventricular muscle, and dog Purkinje fibres . These tissues play a crucial role in the contraction and relaxation of the heart, thereby regulating the heart rhythm.
Mode of Action
This compound interacts with its targets by causing a depression of the maximum upstroke velocity, which is used as a measure of cardiac function and an indirect index of the magnitude of the sodium current . This effect is dependent on the frequency of stimulation, being stronger at higher frequencies . In the presence of the drug, a shift of 9 mV of the resting membrane potential-maximum upstroke velocity relationship to more negative potentials is observed .
Biochemical Pathways
It is known that the drug induces a very slow component of recovery of the maximum upstroke velocity, explaining the frequency-dependent effects of the drug . The slow recovery of the maximum upstroke velocity induced by this compound is dependent on the membrane potential, being faster at a more hyperpolarized membrane potential .
Result of Action
This compound has several molecular and cellular effects. It increases the action potential duration of atrial muscle at 20% and 90% of repolarization . In contrast, the compound shortens the action potential duration of ventricular muscle at 20% and 90% of repolarization, and dog Purkinje fibres at 50% and 90% of repolarization . Additionally, this compound depresses guinea-pig ventricular slow action potentials, with this effect being stronger at higher stimulation frequencies .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ropitoin is synthesized through a series of chemical reactions involving the formation of the imidazolidinedione ring. The key steps include:
Formation of the Imidazolidinedione Ring: This involves the reaction of a hydantoin derivative with appropriate reagents to form the imidazolidinedione ring.
Substitution Reactions: The introduction of the phenyl and methoxyphenyl groups is achieved through substitution reactions.
Final Assembly: The final step involves the attachment of the piperidinylpropyl group to the imidazolidinedione ring.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: Large reactors are used to carry out the chemical reactions in batches.
Purification: The crude product is purified using techniques such as recrystallization and chromatography to obtain high-purity this compound.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Ropitoin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.
Major Products Formed
Scientific Research Applications
Ropitoin has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of structural modifications on antiarrhythmic activity.
Biology: Investigated for its effects on cardiac tissues and its potential to modulate ion channels.
Medicine: Explored as a potential therapeutic agent for managing cardiac arrhythmias.
Industry: Used in the development of new antiarrhythmic drugs and as a reference compound in quality control
Comparison with Similar Compounds
Similar Compounds
Lidocaine: Another antiarrhythmic agent that affects sodium channels.
Quinidine: A class I antiarrhythmic drug with similar effects on cardiac tissues.
Flecainide: A class I antiarrhythmic drug that also depresses the maximum upstroke velocity.
Uniqueness of Ropitoin
This compound is unique due to its specific structural features and its frequency-dependent effects on cardiac tissues. Unlike other antiarrhythmic agents, this compound induces a very slow component of recovery of the maximum upstroke velocity, which is influenced by membrane potential and pH .
Properties
IUPAC Name |
5-(4-methoxyphenyl)-5-phenyl-3-[3-(4-phenylpiperidin-1-yl)propyl]imidazolidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33N3O3/c1-36-27-15-13-26(14-16-27)30(25-11-6-3-7-12-25)28(34)33(29(35)31-30)20-8-19-32-21-17-24(18-22-32)23-9-4-2-5-10-23/h2-7,9-16,24H,8,17-22H2,1H3,(H,31,35) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAKVGHCHHKKDBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CCCN3CCC(CC3)C4=CC=CC=C4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50866532 | |
Record name | 5-(4-Methoxyphenyl)-5-phenyl-3-(3-(4-phenylpiperidino)propyl)-2,4-imidazolidindion | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50866532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
483.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56079-81-3 | |
Record name | Ropitoin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056079813 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(4-Methoxyphenyl)-5-phenyl-3-(3-(4-phenylpiperidino)propyl)-2,4-imidazolidindion | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50866532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ROPITOIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/417FG5371N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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